(2-bromoethoxy)ethene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-ethenoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-6-4-3-5/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZXOKAOIOPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314726 | |
| Record name | (2-Bromoethoxy)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7287-37-8 | |
| Record name | (2-Bromoethoxy)ethene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromoethoxy)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromoethoxy Ethene and Its Structural Analogues
Direct Synthesis Routes for (2-Bromoethoxy)ethene
Direct synthesis routes focus on the formation of the vinyl ether double bond as a key step in the construction of this compound. These methods include elimination reactions to create the carbon-carbon double bond and catalytic additions to pre-existing vinyl ethers.
Elimination Reactions Involving Hydrogen Bromide from Halogenated Ethyl Ethers
The dehydrobromination of a di- or poly-halogenated ethyl ether represents a classical approach to the formation of a vinyl ether. This method involves the removal of a hydrogen atom and a bromine atom from adjacent carbons, typically facilitated by a strong base. For the synthesis of this compound, a suitable precursor would be a 1,2-dibromoethyl ether derivative. The reaction proceeds via an E2 mechanism, where the base abstracts a proton, and the bromide ion is concurrently eliminated.
While specific examples for the synthesis of this compound via this route are not extensively detailed in readily available literature, the general principles of elimination reactions are well-established. The choice of base and reaction conditions is crucial to favor elimination over competing substitution reactions. Sterically hindered bases are often employed to minimize nucleophilic attack at the carbon bearing the leaving group.
Table 1: General Conditions for Dehydrohalogenation of Haloethyl Ethers
| Parameter | Condition |
| Substrate | 1,2-Dihaloethyl ether |
| Base | Potassium tert-butoxide, Sodium amide |
| Solvent | Aprotic solvents (e.g., THF, DMF) |
| Temperature | Varies, often elevated |
Catalytic Addition of Hydrogen Bromide to Vinyl Ethers
The addition of hydrogen bromide (HBr) across a carbon-carbon double bond is a fundamental reaction in organic synthesis. In the context of preparing this compound, the starting material would be a divinyl ether or a vinyl ether with a hydroxyl group that can be subsequently brominated. The regioselectivity of the HBr addition is a critical consideration.
According to Markovnikov's rule, the hydrogen atom of HBr will add to the carbon atom of the double bond that already has the greater number of hydrogen atoms. However, in the presence of peroxides or under photochemical conditions, the addition can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. This "peroxide effect" is particularly relevant for the synthesis of terminal bromoalkanes from terminal alkenes.
For the synthesis of this compound, the anti-Markovnikov addition of HBr to a suitable vinyl ether precursor would be the desired pathway to ensure the bromine atom is located on the terminal carbon of the ethoxy chain.
Preparative Strategies Utilizing Specific Precursors and Functionalized Intermediates
These strategies involve the synthesis of key intermediates that are then converted to the final this compound molecule. These multi-step approaches can offer greater control over the final structure and may utilize more readily available starting materials.
Derivatization from Ethylene Glycol and its Oligomers
Ethylene glycol and its oligomers serve as versatile and readily available starting materials for the synthesis of this compound precursors. A key intermediate that can be synthesized from ethylene glycol is 2-bromoethanol.
Several methods exist for the preparation of 2-bromoethanol from ethylene glycol. One common method involves the reaction of ethylene glycol with hydrobromic acid, often in the presence of a dehydrating agent like sulfuric acid. Another approach utilizes phosphorus tribromide (PBr₃) to convert one of the hydroxyl groups to a bromide.
Table 2: Synthesis of 2-Bromoethanol from Ethylene Glycol
| Reagents | Reaction Conditions | Yield | Reference |
| Ethylene glycol, HBr (48%) | Reflux | Moderate | khanacademy.org |
| Ethylene glycol, PBr₃ | -10°C to room temp, then reflux | Good | khanacademy.org |
Once 2-bromoethanol is obtained, it can be further functionalized to introduce the vinyl ether moiety.
Williamson Ether Synthesis Approaches in the Context of Bromoethanol Derivatives
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an organohalide. masterorganicchemistry.combyjus.comwikipedia.org This S(_N)2 reaction is well-suited for the synthesis of this compound. masterorganicchemistry.combyjus.comwikipedia.org In this approach, 2-bromoethanol can be deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a vinyl halide such as vinyl bromide, to form the desired vinyl ether.
Alternatively, a vinyl alkoxide could be reacted with a 1,2-dihaloethane, where one halogen acts as the leaving group for the ether synthesis and the other remains in the product. The choice of reactants is guided by the principles of S(_N)2 reactions, favoring primary halides to minimize competing elimination reactions. wikipedia.org
Table 3: General Parameters for Williamson Ether Synthesis of this compound
| Nucleophile | Electrophile | Base | Solvent |
| 2-Bromoethanol | Vinyl bromide | Sodium hydride (NaH), Potassium hydride (KH) | THF, DMF |
| Sodium vinyloxide | 1,2-Dibromoethane | - | Aprotic polar solvent |
Transetherification Processes for Vinyl Ether Formation
Transetherification, also known as vinyl exchange, is a powerful method for the synthesis of vinyl ethers, particularly when catalyzed by transition metals such as palladium or iridium. academie-sciences.fracademie-sciences.frorgsyn.orgsemanticscholar.orgresearchgate.nettaylorfrancis.comresearchgate.net This reaction involves the transfer of a vinyl group from a readily available vinyl ether, such as ethyl vinyl ether or vinyl acetate, to an alcohol. academie-sciences.fracademie-sciences.frorgsyn.orgsemanticscholar.orgresearchgate.nettaylorfrancis.comresearchgate.net
For the synthesis of this compound, 2-bromoethanol would be reacted with a vinyl ether in the presence of a suitable catalyst. Palladium(II) acetate, often in combination with a ligand like 1,10-phenanthroline, has been shown to be an effective catalyst for such transformations. academie-sciences.fracademie-sciences.fr The reaction conditions are typically mild, offering an advantage over some of the more classical methods.
Table 4: Palladium-Catalyzed Transetherification for Vinyl Ether Synthesis
| Alcohol | Vinylating Agent | Catalyst | Ligand | Solvent | Temperature | Yield | Reference |
| Various | Ethyl vinyl ether | Pd(OAc)₂ | 1,10-Phenanthroline | Dichloromethane | Room Temperature | 40-84% | |
| Various | Vinyl acetate | [Ir(cod)Cl]₂ | - | Toluene | 100°C | Good | orgsyn.org |
Halogenation Reactions with Phosphorus Tribromide and Carbon Tetrabromide
The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis, and reagents like phosphorus tribromide (PBr₃) and carbon tetrabromide (CBr₄) are commonly employed for this purpose. These methods are applicable to the synthesis of this compound from its corresponding alcohol precursor, 2-(vinyloxy)ethanol.
Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a widely used reagent for converting primary and secondary alcohols into alkyl bromides. The reaction typically proceeds via an SN2 mechanism, which results in the inversion of configuration at the chiral carbon center, if present. The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming a good leaving group. A subsequent backside attack by the bromide ion on the carbon atom bonded to the oxygen results in the formation of the alkyl bromide masterorganicchemistry.com.
This method is advantageous as it generally avoids carbocation rearrangements, which can be an issue with hydrobromic acid masterorganicchemistry.com. The reaction conditions are typically mild, and PBr₃ is compatible with ether functionalities, making it a suitable choice for the synthesis of bromoalkyl ethers. For instance, the conversion of alcohols to alkyl bromides using PBr₃ can be carried out in various solvents, and all three bromine atoms of the PBr₃ molecule are available for reaction masterorganicchemistry.com.
Carbon Tetrabromide (CBr₄)
Carbon tetrabromide, in combination with a phosphine such as triphenylphosphine (PPh₃), is utilized in the Appel reaction to convert alcohols to alkyl bromides. This reaction also proceeds with an inversion of configuration. The reaction mechanism involves the formation of a phosphonium salt from the reaction of PPh₃ and CBr₄, which then activates the alcohol for nucleophilic substitution by the bromide ion.
While direct examples of the synthesis of this compound using the Appel reaction are not prevalent in the reviewed literature, the methodology is broadly applicable to a wide range of alcohols, including those with other functional groups.
Synthesis of Functionalized this compound Analogues and Derivatives
The synthesis of functionalized analogues of this compound allows for the tuning of its physical and chemical properties. This can be achieved by introducing varying numbers of bromine atoms or by incorporating other halogens like fluorine. Furthermore, the vinyl ether moiety can be functionalized to introduce a wide range of chemical diversity.
The introduction of one or more bromine atoms into an ether structure can be achieved through several synthetic strategies. For aliphatic ethers, direct bromination can be challenging due to the lack of activation. However, site-selective C-H bromination of unactivated aliphatic C-H bonds can be achieved using N-bromoamides and visible light, offering a potential route to brominated ethers acs.org.
Another approach involves the hydrobromination of unsaturated ethers. For example, the reaction of alkenes with PBr₃ adsorbed on silica gel (PBr₃/SiO₂) in dichloromethane at room temperature has been shown to produce alkyl bromides with Markovnikov regioselectivity in good yields researchgate.net. This method could potentially be applied to di-vinyl ethers to achieve mono- or di-bromination, depending on the stoichiometry and reaction conditions.
For aromatic ethers, electrophilic bromination is a common method. A practical procedure for the electrophilic bromination of phenols and phenol-ethers has been developed using a reagent prepared in situ from PIDA (phenyliodine diacetate) and AlBr₃ nih.gov. This method is efficient and proceeds under mild conditions. Furthermore, bromomethylated polyphenylene ethers can be prepared by reacting them with formaldehyde and hydrogen bromide in the presence of a carboxylic acid google.com.
The incorporation of fluorine into vinyl ether structures can impart unique properties such as increased thermal and chemical stability, and low surface energy. Several methods have been developed for the synthesis of fluorinated vinyl ethers.
One common strategy is the transetherification of ethyl vinyl ether with a fluorinated alcohol. This method has been successfully used to prepare fluorinated vinyl ethers with the general structure H₂C=CHOCH₂CH₂(CF₂)ₙF, where n=6 or 8, in good yields researchgate.net.
Another approach involves a multi-step synthesis starting from a hydrocarbon precursor. This process includes fluorination of the precursor to a perfluorinated intermediate, conversion to its corresponding metal salt, and subsequent pyrolysis to yield the perfluorovinyl ether googleapis.comgoogle.com. The fluorination step can be achieved through electrochemical fluorination (ECF) or direct fluorination (DF) google.com. For instance, perfluoromethylvinyl ether can be synthesized by reacting hexafluoropropylene oxide with methanol, followed by fluorination, saponification, and pyrolysis of the resulting salt google.com.
A controlled cationic reversible addition-fragmentation chain transfer (RAFT) polymerization of semi-fluorinated vinyl ether (SFVE) monomers has also been reported, which allows for the synthesis of well-defined semi-fluorinated polyvinyl ethers (SFPVEs) chemrxiv.org.
Vinyl ethers are versatile building blocks in organic synthesis and polymer chemistry due to the reactivity of their electron-rich double bond. A variety of functional groups can be incorporated into vinyl ether monomers through several synthetic methodologies.
One widely used method is the palladium-catalyzed transetherification between ethyl vinyl ether (EVE) and different alcohols. This approach allows for the synthesis of a range of functionalized vinyl ethers in a single step with good yields (up to 75%) academie-sciences.fracademie-sciences.fr. The reaction conditions can be optimized by adjusting parameters such as the EVE/alcohol molar ratio, catalyst concentration, and solvent academie-sciences.fr. This method has been used to prepare vinyl ethers bearing furan, trimethoxyphenyl, and oligo(ethylene oxide) functionalities academie-sciences.fr.
Enzyme-catalyzed synthesis offers a sustainable alternative for the preparation of functionalized vinyl ethers. For example, immobilized Candida antarctica lipase B can be used to catalyze the esterification of hydroxyl-functional vinyl ethers with various carboxylic acids nih.gov. This one-pot synthesis proceeds under benign conditions and gives high conversions in short reaction times nih.gov. This method is particularly useful as it avoids the use of acid-labile conditions that can lead to the degradation of the vinyl ether moiety nih.gov.
The following table summarizes some examples of functionalized vinyl ether monomers and their synthesis methods.
| Monomer | Functional Group | Synthetic Method | Yield |
|---|---|---|---|
| 2-(Vinyloxymethyl) furan | Furan | Palladium-catalyzed transetherification | 59% |
| 1,2,3-trimethoxy-5-(vinyloxymethyl) benzene | Trimethoxyphenyl | Palladium-catalyzed transetherification | 75% |
| 2-(2-(vinyloxy)ethoxy)ethanol | Oligo(ethylene oxide) | Palladium-catalyzed transetherification | Not specified |
| Vinyl ether esters | Ester | Enzyme-catalyzed esterification | >90% conversion |
Advanced and Emerging Synthetic Techniques
The development of novel catalytic systems has opened up new avenues for the synthesis of vinyl ethers with high efficiency and selectivity. Gold-catalyzed transformations have emerged as a powerful tool for the construction of C-O bonds, including those in vinyl ethers.
Homogeneous gold catalysis has gained significant attention due to the ability of cationic gold(I) complexes to act as π-carbophilic acids, activating alkynes and allenes towards nucleophilic attack beilstein-journals.orgnih.gov. While the gold-catalyzed hydration of alkynes, which proceeds through a vinyl ether intermediate, is a well-established reaction, the direct synthesis of vinyl ethers via intermolecular addition of alcohols to alkynes has been less explored beilstein-journals.orgnih.gov.
Recently, a gold(I)-catalyzed intermolecular O-vinylation of cyclic 1,3-diketones with unactivated alkynes has been reported beilstein-journals.orgnih.gov. This reaction provides direct access to a variety of vinyl ethers in good to excellent yields. The use of a copper triflate co-catalyst was found to be crucial for promoting this transformation beilstein-journals.orgnih.gov. Triazole-coordinated gold catalysts have shown improved reactivity by suppressing the undesired hydration side reaction nih.gov.
Furthermore, the gold-catalyzed intermolecular reaction of vinyl ethers and terminal alkynes has been investigated. The use of a stable triazole-gold catalyst can prevent catalyst decomposition often promoted by the electron-rich vinyl ether, leading to a hydroalkynylation product instead of the expected [2+2] cycloaddition product acs.orgnih.gov. This divergent reactivity highlights the versatility of gold catalysis in vinyl ether chemistry.
Continuous Process Methodologies in Production Research
The transition from batch to continuous manufacturing processes represents a significant paradigm shift in chemical synthesis, driven by the pursuit of enhanced safety, efficiency, consistency, and scalability. While specific research detailing the continuous production of this compound is not extensively documented in publicly available literature, the principles and methodologies applied to the continuous synthesis of structural analogues, particularly vinyl ethers and other bromo-functionalized compounds, provide a robust framework for its potential implementation. Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for handling potentially hazardous reagents and optimizing reaction outcomes.
The synthesis of vinyl ethers, for example, has been approached through various methods that are amenable to continuous flow adaptation. These include the palladium-catalyzed transetherification or vinylation of alcohols and the reaction of alcohols with acetylene. For instance, a continuous process for transvinylation of carboxylic acids with vinyl acetate has been developed using a reactive distillation column, where the reactants are continuously fed, and the product is continuously removed, shifting the reaction equilibrium and improving yield. Such a setup could hypothetically be adapted for the synthesis of this compound from 2-bromoethanol and a suitable vinyl source.
The advantages of continuous-flow systems include superior heat and mass transfer, which allows for the safe execution of highly exothermic reactions and the handling of unstable intermediates. For a compound like this compound, where precise stoichiometric control and temperature management are likely critical to prevent side reactions, a continuous process would be highly advantageous.
Below are interactive data tables summarizing research findings for the continuous synthesis of structurally analogous compounds, illustrating the typical parameters and outcomes that could be targeted in the development of a continuous process for this compound.
Table 1: Continuous Flow Synthesis of an Analogous Vinyl Ether
| Parameter | Value | Significance |
|---|---|---|
| Reactants | Alcohol, Ethyl Vinyl Ether | Demonstrates transetherification applicability. |
| Catalyst | Palladium(II) Acetate / 1,10-Phenanthroline | Highlights the use of in-situ generated catalysts. |
| Reactor Type | Microreactor | Ensures efficient mixing and heat transfer. |
| Temperature | Room Temperature | Indicates potential for mild reaction conditions. |
| Residence Time | 24 hours (in batch, adaptable for flow) | A key parameter for optimization in a flow system. |
| Yield | 40-84% | Shows the potential for high-efficiency conversion. |
Table 2: Hypothetical Continuous Process Parameters for this compound Synthesis via Vinylation of 2-Bromoethanol
| Parameter | Proposed Value/Condition | Rationale |
|---|---|---|
| Reactant 1 | 2-Bromoethanol | Starting alcohol. |
| Reactant 2 | Acetylene or Vinyl Acetate | Vinyl source. |
| Catalyst | Palladium-based complex | Proven efficacy in vinylation reactions. |
| Reactor Type | Packed-Bed Reactor with immobilized catalyst | Facilitates catalyst recovery and reuse. |
| Temperature | 50-100 °C | To be optimized for reaction rate and selectivity. |
| Pressure | 1-10 bar | To maintain reactants in the liquid phase and control gas solubility. |
| Solvent | Acetonitrile or Dimethylformamide | Common solvents for palladium-catalyzed reactions. |
| In-line Purification | Membrane-based separator | For continuous removal of by-products. |
The development of a continuous manufacturing process for this compound would likely involve a multi-step approach, including initial feasibility studies in batch or microfluidic systems, followed by optimization of reaction conditions in a continuous reactor, and finally, scale-up to a production-level system. The research on related compounds provides a strong foundation for such development, suggesting that a continuous process could offer significant advantages over traditional batch synthesis.
Chemical Reactivity and Transformation Mechanisms of 2 Bromoethoxy Ethene
Nucleophilic Substitution Reactions of the Bromoethyl Moiety
The bromoethyl portion of (2-bromoethoxy)ethene contains a primary alkyl halide, a classic substrate for nucleophilic substitution reactions. This functionality is the primary target for nucleophiles seeking to displace the bromide leaving group.
Investigation of Regioselectivity and Stereoselectivity in Substitution Pathways
Nucleophilic attack on this compound is highly regioselective. The nucleophile exclusively targets the carbon atom bonded to the bromine. The alternative, an attack on the adjacent carbon, is not observed as it would require the displacement of a much less stable carbanionic leaving group.
The substitution reaction at this primary carbon proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.commasterorganicchemistry.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom, while the carbon-bromine bond simultaneously breaks. masterorganicchemistry.comnih.gov This "backside attack" dictates the stereochemical outcome of the reaction. Although the carbon undergoing substitution is not a stereocenter in this compound, the SN2 pathway inherently leads to an inversion of configuration at the reaction center. nih.govualberta.ca This stereospecificity is a hallmark of the SN2 mechanism. nih.gov
A well-known application of this type of reaction is the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile to form a new ether linkage. masterorganicchemistry.comlibretexts.org For this compound, this provides a route to more complex ether structures.
Kinetic and Thermodynamic Studies of Nucleophilic Attack
The kinetics of the nucleophilic substitution of this compound are characteristic of an SN2 reaction. The reaction rate is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. masterorganicchemistry.com This second-order kinetic profile supports the proposed single-step, bimolecular mechanism.
Table 1: Factors Influencing SN2 Reaction Rate on this compound
| Factor | Influence on Rate | Rationale |
|---|---|---|
| Nucleophile Strength | Stronger nucleophiles increase the rate. | The nucleophile is involved in the rate-determining step. |
| Substrate Structure | Primary halide structure favors a faster rate over secondary or tertiary. | Minimal steric hindrance allows for easier backside attack. masterorganicchemistry.com |
| Leaving Group | Bromide is a good leaving group. | The C-Br bond is sufficiently weak to be broken in the concerted step. |
| Solvent | Polar aprotic solvents (e.g., DMSO, acetone) increase the rate. | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
Thermodynamically, the reaction is driven by the formation of a more stable product, which occurs when a strong nucleophile displaces the relatively stable bromide anion, forming a stronger bond to carbon. While specific thermodynamic data for this compound is not extensively documented, the principles of SN2 reactions on primary alkyl halides suggest that such substitutions are generally favorable.
Elimination Reactions Leading to Unsaturated Systems
In the presence of a base, this compound can undergo an elimination reaction, where a hydrogen atom from the carbon adjacent to the bromine-bearing carbon and the bromine atom are removed, leading to the formation of a double bond.
Mechanistic Elucidation of E1 and E2 Pathways
The mechanism of elimination is strongly dependent on the reaction conditions, particularly the nature of the base.
E2 Pathway : The bimolecular elimination (E2) mechanism is the predominant pathway for this compound. libretexts.org This pathway is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and is a concerted, single-step process. chemistrysteps.compressbooks.pub The base abstracts a proton from the β-carbon, while simultaneously the C=C double bond forms and the bromide ion departs. chemistrysteps.com The rate of the E2 reaction is second-order, depending on the concentrations of both the substrate and the base. msu.edu The primary structure of the alkyl halide in this compound is well-suited for E2 reactions. msu.edu
E1 Pathway : The unimolecular elimination (E1) pathway is highly unlikely for this substrate. The E1 mechanism involves a two-step process starting with the formation of a carbocation intermediate. Primary carbocations are highly unstable, making the initial step of the E1 mechanism energetically unfavorable for primary alkyl halides like the bromoethyl moiety. msu.edu
Table 2: Comparison of E1 and E2 Pathways for this compound
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Substrate | Disfavored (Primary Halide) | Favored (Primary Halide) |
| Base | Weak base required | Strong base required |
| Kinetics | First-order: rate = k[substrate] | Second-order: rate = k[substrate][base] |
| Intermediate | Carbocation | None (Transition State) |
| Likelihood | Very Low | High |
Formation of Olefinic Products and Cyclic Ethers
The primary olefinic product expected from the E2 elimination of this compound is divinyl ether. wikipedia.org This reaction involves the removal of hydrogen bromide (HBr) across the bromoethyl group to generate a new vinyl group. Historical methods for preparing divinyl ether involve treating a β,β'-dihaloethyl ether with a strong base, a reaction that proceeds through a double elimination and serves as a strong chemical precedent. wikipedia.orggoogle.com
While intermolecular reactions are dominant, the potential for intramolecular reactions exists, although they are not commonly reported for this specific substrate. An intramolecular nucleophilic substitution, where the vinyl ether's oxygen atom acts as a nucleophile to displace the bromide, could theoretically lead to the formation of a cyclic ether, such as a derivative of 1,4-dioxane. However, such a pathway would compete with the more kinetically favorable elimination reaction in the presence of a strong external base.
Electrophilic Reactions of the Vinyl Ether Group
The vinyl ether group in this compound possesses a carbon-carbon double bond that is electron-rich due to the resonance donation from the adjacent ether oxygen. This high electron density makes the double bond highly susceptible to attack by electrophiles. academie-sciences.frnih.gov
The mechanism of electrophilic addition typically begins with the attack of the π electrons from the double bond on an electrophile (E+). This initial step is rate-determining and results in the formation of a carbocation intermediate. The ether oxygen atom can stabilize this adjacent positive charge through resonance, which is a key factor in the reactivity of vinyl ethers. The carbocation then rapidly reacts with a nucleophile (Nu-) to form the final addition product.
A classic example of this reactivity is the addition of bromine (Br₂). The bromine molecule becomes polarized as it approaches the electron-rich double bond, allowing one bromine atom to act as an electrophile. docbrown.infoyoutube.com The reaction often proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. chemguide.netmasterorganicchemistry.com This mechanism results in the anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com
Another significant reaction is acid-catalyzed hydrolysis. In the presence of aqueous acid (like H₃O⁺), the vinyl group is protonated to form a resonance-stabilized carbocation. stackexchange.com A water molecule then attacks this carbocation, and subsequent deprotonation yields an unstable hemiacetal, which rapidly decomposes to form acetaldehyde and 2-bromoethanol. chegg.commasterorganicchemistry.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | C₄H₇BrO |
| Acetaldehyde | C₂H₄O |
| 2-Bromoethanol | C₂H₅BrO |
| Divinyl ether | C₄H₆O |
| Potassium tert-butoxide | C₄H₉KO |
Electrophilic Addition Processes to the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is electron-rich due to the oxygen atom of the ether group, making it highly susceptible to electrophilic attack. libretexts.orglibretexts.org The general mechanism for the electrophilic addition of a halogen, such as bromine (Br₂), to an alkene proceeds in a stepwise fashion. libretexts.orgstudy.com
Initially, as a bromine molecule approaches the double bond, the electron density of the π-bond repels the electrons in the Br-Br bond, inducing a dipole in the bromine molecule. libretexts.orglibretexts.org The π electrons of the alkene then attack the partially positive bromine atom, leading to the heterolytic cleavage of the Br-Br bond. libretexts.org This results in the formation of a cyclic bromonium ion intermediate and a bromide ion (Br⁻). libretexts.orglibretexts.org The formation of this three-membered ring is a key feature of the mechanism for halogen addition to alkenes. libretexts.orglibretexts.org
In the second step, the bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. libretexts.orglibretexts.org This attack occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition of the two bromine atoms across the original double bond. libretexts.org This stereospecific outcome is a characteristic feature of this reaction mechanism. libretexts.org
Table 1: Steps in the Electrophilic Addition of Bromine to this compound
| Step | Description |
| 1 | Approach of the bromine molecule to the electron-rich double bond of this compound, inducing a dipole in the Br₂ molecule. |
| 2 | Nucleophilic attack of the π-bond on the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion. |
| 3 | Nucleophilic attack by the bromide ion on one of the carbons of the bromonium ion from the opposite face (anti-attack). |
| 4 | Opening of the bromonium ion ring to form the vicinal dibromide product. |
Characterization of Bromonium Ion Intermediates
The bromonium ion is a key intermediate in the electrophilic halogenation of alkenes. libretexts.orgstackexchange.commasterorganicchemistry.com It is a three-membered ring containing a positively charged bromine atom bonded to two carbon atoms. youtube.com The formation of this cyclic ion explains the observed stereochemistry of the reaction, specifically the anti-addition of the two halogen atoms. libretexts.orgmasterorganicchemistry.com
While direct observation of the bromonium ion intermediate for this compound is not specifically documented in the provided search results, its existence is inferred from the well-established mechanism for electrophilic halogenation of alkenes and vinyl ethers. libretexts.orgmasterorganicchemistry.com The stability and structure of bromonium ions have been studied for various alkenes, and they are generally accepted as the intermediates in these reactions. stackexchange.com The positive charge on the bromine atom is delocalized over the three-membered ring. The carbon atoms in the bromonium ion are electrophilic and susceptible to nucleophilic attack. youtube.com The attack of the nucleophile, in this case, the bromide ion, leads to the opening of the ring and the formation of the final product. libretexts.org The characterization of stable bromonium ions in other systems lends strong support to their transient existence in reactions like the bromination of this compound. youtube.com
Radical Reactions and Related Mechanistic Studies
Beyond electrophilic additions, the double bond of this compound can also participate in radical reactions, which proceed through a different set of intermediates and mechanisms.
Interrogation of Radical Chain Mechanisms Involving Halogenated Ethers
Radical chain reactions are characterized by three main stages: initiation, propagation, and termination. ucsb.edulibretexts.org In the context of a halogenated ether like this compound, a radical reaction could be initiated by the homolytic cleavage of a weak bond, often induced by UV light or a radical initiator. wikipedia.orgyoutube.com
Initiation: This step involves the formation of initial radical species. For instance, UV radiation can cause the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). youtube.com
Propagation: These highly reactive bromine radicals can then react with this compound. A bromine radical could add to the carbon-carbon double bond, forming a new carbon-centered radical. This new radical can then react with another molecule, propagating the chain.
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org This can happen in various ways, such as the combination of two bromine radicals, a bromine radical with a carbon-centered radical, or two carbon-centered radicals.
The specific pathways and products of such a radical chain reaction involving this compound would depend on the reaction conditions and the relative stability of the potential radical intermediates.
Photochemical and Transition Metal-Catalyzed Radical Transformations
Radical reactions of vinyl ethers can be initiated and controlled using photochemical methods or transition metal catalysts.
Photochemical Transformations: The absorption of light can promote a molecule to an excited state, leading to the formation of radical intermediates. For vinyl ethers, photochemical reactions can include cycloadditions and polymerizations. acs.orgresearchgate.net For instance, some vinyl ethers undergo photoinitiated cationic polymerization in the presence of a suitable photoinitiator. researchgate.net While specific photochemical studies on this compound are not detailed in the search results, the vinyl ether moiety suggests its potential to participate in such light-induced transformations.
Transition Metal-Catalyzed Radical Transformations: Transition metals are versatile catalysts for a variety of organic reactions, including those involving radical intermediates. acs.org For vinyl ethers, transition metal catalysts can facilitate reactions such as dimerization, polymerization, and cross-coupling. acs.org The electron-rich nature of the vinyl ether double bond allows for diverse reactivity patterns with transition metal catalysts. acs.org For example, palladium catalysts have been used for the dimerization of vinyl ethers. acs.org Copper catalysts have been employed in radical cascade reactions of related systems. These examples highlight the potential for transition metal catalysts to mediate novel radical transformations of this compound.
Intramolecular Rearrangements and Cyclization Pathways
The presence of both a vinyl group and a bromoethoxy group in the same molecule opens up the possibility of intramolecular reactions, leading to the formation of cyclic structures.
Formation of Spiro-Type Monomers through Intramolecular Alkylation
A notable potential reaction pathway for derivatives of this compound is intramolecular alkylation to form spiro-type monomers. In a related example, 1-bromo-2-(2-bromoethoxy)ethane has been used as an alkylating agent in the synthesis of a spiro-type monomer from N-vinylpyrrolidone. researchgate.netsemanticscholar.org This suggests a plausible intramolecular cyclization for a suitably activated derivative of this compound.
The general concept involves the generation of a nucleophilic center within the molecule that can then displace the bromine atom in an intramolecular fashion. For instance, if the vinyl group were to be transformed into a carbanionic species, it could potentially attack the carbon bearing the bromine atom, leading to the formation of a spirocyclic ether. The formation of such spiro compounds is of interest in synthetic chemistry due to their unique three-dimensional structures.
Polymerization Studies and Material Science Applications of 2 Bromoethoxy Ethene
(2-Bromoethoxy)ethene as a Monomer in Polymer Synthesis
The presence of both a polymerizable vinyl ether moiety and a reactive alkyl bromide group makes this compound a valuable monomer for creating functional polymers. The electron-rich nature of the vinyl ether double bond dictates its polymerization behavior, favoring cationic methods while also allowing for specific types of radical copolymerization.
Cationic Polymerization of Vinyl Ethers
Cationic polymerization is the most common method for polymerizing vinyl ethers due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic chain end. nih.gov While specific studies on the cationic homopolymerization of this compound are not extensively detailed in the literature, the behavior of analogous monomers such as 2-chloroethyl vinyl ether (CEVE) provides significant insights. nih.govacs.org
The polymerization is typically initiated by Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or protonic acids in an anhydrous, non-nucleophilic solvent at low temperatures to suppress side reactions like chain transfer. nih.gov The general mechanism involves the initiation by an electrophile, propagation via the repeated addition of monomer to the growing carbocationic chain end, and termination/chain transfer steps.
Recent advancements in controlled or "living" cationic polymerization, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have enabled the synthesis of poly(vinyl ether)s with well-defined molecular weights and narrow molecular weight distributions. The Fors group has demonstrated the cationic RAFT polymerization of various vinyl ethers, including CEVE, using photocatalysts, which allows for temporal control over the polymerization process. nih.govacs.org It is anticipated that this compound would be amenable to these controlled polymerization techniques, offering a pathway to well-defined bromo-functionalized polymers.
Table 1: Initiating Systems for Cationic Polymerization of Vinyl Ethers
| Initiator Type | Examples | Key Features |
| Lewis Acids | BF₃·OEt₂, SnCl₄, TiCl₄ | Require a co-initiator (e.g., water, alcohol); reaction rates are typically fast. |
| Protonic Acids | Triflic acid (CF₃SO₃H) | Strong acids that can directly initiate polymerization. |
| Organocatalysts | Pyrylium salts, Pentacarbomethoxycyclopentadiene (PCCP) | Metal-free alternatives, can be used in photochemically controlled polymerizations. nih.govacs.org |
| Halogens/Interhalogens | I₂, IBr | Can initiate polymerization, often used in combination with other reagents. |
Free Radical Polymerization and Copolymerization
Vinyl ethers, including this compound, generally exhibit low reactivity in free radical homopolymerization. researchgate.net This is attributed to the high electron density of the double bond, which makes it less susceptible to attack by electrophilic radicals, and the propensity for chain transfer reactions. However, they can readily undergo free radical copolymerization with electron-deficient monomers. This approach allows for the incorporation of the vinyl ether into a polymer chain, thereby imparting the desired functionality.
The copolymerization behavior is dictated by the reactivity ratios of the comonomers. The reactivity ratio (r) for a given monomer indicates its preference to react with a radical of its own type versus a radical of the comonomer. For a vinyl ether (M₁), the reactivity ratio r₁ is typically close to zero, indicating a strong preference for cross-propagation (reaction with the comonomer radical).
A study on the radical statistical copolymerization of 2-chloroethyl vinyl ether (CEVE) with N-vinylpyrrolidone (NVP) using RAFT polymerization highlights the feasibility of incorporating halogenated vinyl ethers into polymer chains via a controlled radical process. This method allows for the synthesis of copolymers with predictable molecular weights and compositions.
Alternating Copolymerization with Halogenated Olefins
A particularly interesting aspect of the free radical copolymerization of vinyl ethers is their ability to form alternating copolymers with strongly electron-accepting monomers. This occurs when the product of the reactivity ratios (r₁ * r₂) is close to zero. Halogenated olefins, such as chlorotrifluoroethylene (B8367) (CTFE), are excellent partners for such alternating copolymerizations.
Research has shown that novel vinyl ethers can be copolymerized with CTFE to yield alternating poly(VE-alt-CTFE) copolymers. rsc.org This process is typically initiated by a radical initiator, and the resulting polymer has a structure where the vinyl ether and the halogenated olefin units alternate regularly along the chain. This alternating structure can lead to unique material properties that are distinct from those of the corresponding homopolymers or random copolymers. The synthesis of poly(this compound-alt-CTFE) would be a promising route to highly functionalized fluoropolymers.
Table 2: Potential Comonomers for Radical Copolymerization with this compound
| Comonomer Type | Examples | Expected Copolymer Structure |
| Electron-deficient alkenes | Acrylonitrile, Maleic anhydride | Random or statistical |
| Halogenated olefins | Chlorotrifluoroethylene (CTFE) | Alternating rsc.org |
| N-substituted acrylamides | N-vinylpyrrolidone (NVP) | Statistical |
| Vinyl esters | Vinyl acetate | Statistical |
Design and Synthesis of Functional Polymers Derived from this compound Analogues
The true utility of polymers derived from this compound lies in the reactivity of the pendant bromoethyl group. This functional handle allows for a plethora of post-polymerization modification reactions, enabling the creation of a wide range of functional materials with tunable properties and applications in advanced material science.
Creation of Polyethers with Tunable Chemical and Mechanical Characteristics
The synthesis of polyethers with precisely controlled properties is a significant area of polymer science. By copolymerizing this compound with other vinyl ethers, it is possible to create materials with tunable chemical and mechanical characteristics. For instance, copolymerization with alkyl vinyl ethers can modulate the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polymer. nsf.govscispace.comnih.gov
The bromo group in poly(this compound) is a versatile precursor for a variety of chemical transformations. Nucleophilic substitution reactions can be employed to introduce a wide range of functional groups, thereby altering the polymer's polarity, solubility, and reactivity. For example, reaction with amines can introduce cationic charges, while reaction with carboxylates or alkoxides can lead to anionic or hydrophilic polymers, respectively. This post-polymerization modification strategy allows for the creation of a library of polymers with diverse functionalities from a single parent polymer.
Table 3: Potential Post-Polymerization Modifications of Poly(this compound)
| Reagent | Introduced Functional Group | Potential Change in Polymer Properties |
| Amines (e.g., trimethylamine) | Quaternary ammonium (B1175870) salts | Increased hydrophilicity, cationic nature |
| Sodium azide | Azide | Precursor for "click" chemistry, further functionalization |
| Thiols | Thioether | Altered refractive index, potential for disulfide cross-linking |
| Carboxylates | Ester | Increased polarity, potential for hydrolytic degradation |
| Alcohols/Phenols | Ether | Tunable hydrophilicity and chemical resistance |
Application in Cross-linking Chemistry for Polymer Networks
The pendant bromoethyl groups of poly(this compound) are excellent sites for initiating cross-linking reactions, leading to the formation of stable polymer networks. researchgate.net These networks can exhibit a range of properties from soft hydrogels to rigid thermosets, depending on the cross-linking density and the nature of the cross-linking agent.
One common approach to cross-linking involves the reaction of the bromo groups with difunctional or multifunctional nucleophiles. For example, a diamine or a dithiol could react with the bromo groups on different polymer chains, forming covalent cross-links.
Another advanced strategy is to use the bromo groups as initiators for "grafting from" polymerizations. itu.edu.tr This involves initiating a second polymerization from the backbone of the poly(this compound), creating polymer brushes. If the grafted chains contain polymerizable groups or can react with each other, a cross-linked network is formed. This method allows for precise control over the architecture of the polymer network. The ability to form such networks makes these polymers promising candidates for applications in coatings, adhesives, and biomedical materials. nih.govpvamu.edu
Development of Advanced Materials for Research Purposes (e.g., coatings, membranes)
The unique chemical structure of this compound, featuring a readily polymerizable vinyl ether group and a reactive bromoethoxy side chain, suggests its potential as a building block for advanced materials, particularly in the realms of coatings and membranes.
Coatings:
Poly(vinyl ethers) are known for their application in coatings and adhesives. wikipedia.orgacademie-sciences.fr By analogy, polythis compound is anticipated to form polymers capable of creating protective films. The presence of the ether linkage in the side chain could impart a degree of flexibility to the polymer backbone. Furthermore, the bromoethyl group offers a reactive handle for post-polymerization modification. This would allow for the covalent attachment of other functional molecules to the polymer chain, enabling the tailoring of coating properties. For instance, grafting of hydrophobic moieties could enhance water resistance, while the introduction of chromophores could lead to the development of specialized optical coatings.
Novel bio-based poly(vinyl ether) copolymers have been explored for alkyd-type surface coatings, demonstrating the versatility of the poly(vinyl ether) backbone in forming crosslinked networks. rsc.org Similarly, the bromoethyl group in polythis compound could be utilized as a site for cross-linking reactions, potentially through nucleophilic substitution with multifunctional cross-linking agents. This would lead to the formation of durable, solvent-resistant coating materials. The ability to control the cross-linking density would allow for the tuning of mechanical properties, from hard and abrasion-resistant finishes to more flexible and impact-resistant coatings.
Membranes:
The development of advanced polymer membranes for separations is a critical area of materials science. mdpi-res.comresearchgate.net The structure of polythis compound suggests its potential utility in membrane applications. The polymer backbone, derived from the vinyl ether monomer, would provide the fundamental film-forming properties. The bromoethoxy side chains, however, are key to tailoring the membrane's separation characteristics.
The bromine atom increases the polarity and density of the side chain, which could influence the solubility and diffusivity of different permeants in the membrane. Furthermore, the reactive nature of the carbon-bromine bond is a significant advantage. As demonstrated with poly(bromoethyl acrylate), the bromoethyl group can readily undergo nucleophilic substitution reactions. researchgate.net This allows for the introduction of specific functional groups to facilitate selective transport. For example, the incorporation of amine-containing molecules could create membranes with enhanced carbon dioxide separation capabilities. mdpi.com
The table below presents hypothetical membrane properties based on the functionalization of a polythis compound precursor, drawing parallels from existing functional polymer membranes.
| Functional Group | Target Separation | Anticipated Mechanism | Potential Permeability/Selectivity |
| Primary Amine | CO₂/N₂ | Facilitated Transport | High CO₂ Permeability, Moderate to High Selectivity |
| Quaternary Ammonium | Anion Exchange | Ion Exchange | High Anion Flux, Cation Rejection |
| Sulfonic Acid | Proton Conduction | Ion Exchange | High Proton Conductivity |
| Poly(ethylene glycol) | Gas Separation | Solution-Diffusion | Tunable Permeability based on PEG length |
This table is illustrative and based on the potential for post-polymerization modification of a hypothetical polythis compound membrane.
Elucidation of Structure-Property Relationships in Derived Polymeric Systems
Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to designing new materials. uomustansiriyah.edu.iq For polythis compound, several key structural features are expected to govern its physical and chemical properties.
The polymer backbone consists of a simple carbon-carbon chain, typical of vinyl polymers. The tacticity of the polymer, which describes the stereochemical arrangement of the side chains (isotactic, syndiotactic, or atactic), would significantly influence its crystallinity and, consequently, its mechanical and thermal properties. libretexts.org By analogy to other poly(vinyl ethers), cationic polymerization can sometimes lead to stereoregular structures, suggesting that the synthesis conditions could be tuned to control these properties. researchgate.net
The (2-bromoethoxy)ethyl side chain is expected to have a profound impact on the polymer's characteristics:
Glass Transition Temperature (Tg): The flexible ether linkage in the side chain might be expected to lower the Tg, leading to a more rubbery material at room temperature. However, the bulky and polar bromine atom would introduce steric hindrance and increase intermolecular forces (dipole-dipole interactions), which would tend to increase the Tg. The final Tg would be a balance of these competing effects. Studies on polystyrene/poly(vinyl methyl ether) blends have shown how intermolecular interactions influence the glass transition behavior of polymer blends. acs.org
Mechanical Properties: The mechanical behavior of polythis compound would be highly dependent on its molecular weight and tacticity. A high molecular weight, stereoregular polymer would likely be a tougher and more rigid material compared to a low molecular weight, atactic version. The presence of the bulky side chains would also influence chain packing and intermolecular forces, affecting properties such as tensile strength and modulus.
Refractive Index and Density: The incorporation of a heavy atom like bromine is known to increase the refractive index and density of polymers. This could make polythis compound a candidate for optical applications where a high refractive index is desirable.
The following table summarizes the anticipated structure-property relationships for polythis compound based on general polymer science principles.
| Structural Feature | Influenced Property | Anticipated Effect |
| Polymer Backbone Tacticity | Crystallinity, Mechanical Strength, Tg | Stereoregular polymers would exhibit higher crystallinity and strength. |
| (2-bromoethoxy) Side Chain | Glass Transition Temperature (Tg) | Competing effects of flexible ether linkage and bulky/polar bromine atom. |
| Ether Linkage | Flexibility, Solubility | Increases chain flexibility and affinity for polar solvents. |
| Bromine Atom | Density, Refractive Index, Reactivity | Increases density and refractive index; provides a site for post-polymerization modification. |
| Molecular Weight | Mechanical Properties | Higher molecular weight generally leads to improved strength and toughness. |
Theoretical and Computational Chemistry Investigations of 2 Bromoethoxy Ethene
Quantum Chemical Analysis of Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the behavior of (2-bromoethoxy)ethene. These calculations, based on the principles of quantum mechanics, can predict a variety of molecular properties with a high degree of accuracy.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (the π orbital), which is the most electron-rich part of the molecule. The presence of the oxygen atom with its lone pairs may also contribute to the HOMO. The LUMO, on the other hand, is likely to be an antibonding π* orbital associated with the double bond. youtube.comtcd.ie The bromoethoxy substituent will influence the energies of these orbitals. The electronegative bromine and oxygen atoms can withdraw electron density through inductive effects, potentially lowering the energy of the HOMO and raising the energy of the LUMO, thereby affecting the HOMO-LUMO gap.
Table 1: Conceptual Frontier Molecular Orbitals and Energy Gap of this compound
| Molecular Orbital | Description | Expected Localization | Influence of Substituent |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Primarily on the C=C π bond, with some contribution from the oxygen lone pairs. | The bromoethoxy group's inductive effect may lower the HOMO energy level. |
| LUMO | Lowest Unoccupied Molecular Orbital | Primarily the C=C π* antibonding orbital. | The bromoethoxy group may raise the LUMO energy level. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap generally implies greater kinetic stability. | The substituent likely modifies the gap, influencing reactivity. |
Note: This table is illustrative and based on general principles of electronic structure theory. Actual values would require specific quantum chemical calculations.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For a flexible molecule like this compound, which has several single bonds around which rotation can occur, there can be multiple stable conformations. The collection of these conformations and the energy barriers between them is known as the conformational landscape.
The conformational flexibility of the bromoethoxy side chain is a key feature of this molecule. Rotation around the C-O and C-C single bonds will lead to different spatial arrangements of the bromoethyl group relative to the vinyl group. Computational methods can be used to identify the most stable conformers (global and local minima) and the transition states that connect them. This analysis is crucial for understanding how the molecule's shape influences its properties and reactivity. For instance, different conformers may exhibit different dipole moments and steric hindrances, which can affect how the molecule interacts with other chemical species.
Table 2: Potential Conformations of this compound due to Bond Rotation
| Rotatable Bond | Description of Rotation | Potential Conformations |
|---|---|---|
| C(vinyl)-O | Rotation around the single bond connecting the vinyl group to the ether oxygen. | Different orientations of the bromoethoxy chain relative to the double bond. |
| O-C(ethyl) | Rotation around the single bond between the oxygen and the adjacent carbon. | Varied positioning of the bromine atom. |
| C-C(ethyl) | Rotation around the carbon-carbon single bond in the ethyl group. | Further variation in the spatial location of the bromine atom. |
Note: The relative energies of these conformations would be determined through computational geometry optimization.
Computational vibrational spectroscopy is a powerful technique for predicting the infrared (IR) and Raman spectra of a molecule. nih.govnih.govbrehm-research.de By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the peaks observed in experimental spectra to specific molecular motions, such as bond stretching, bending, and twisting. researchgate.net
For this compound, computational methods can predict the characteristic vibrational frequencies associated with its functional groups. These include the C=C stretching of the vinyl group, C-H stretching and bending modes, C-O-C ether stretching, and the C-Br stretching frequency. Comparing the computed spectrum with an experimental one can help to confirm the molecular structure and identify the presence of specific conformers. nih.govresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) |
|---|---|---|
| C=C | Stretching | 1620-1680 |
| =C-H | Stretching | 3010-3095 |
| =C-H | Bending | 675-1000 |
| C-O-C | Asymmetric Stretching | 1050-1150 |
| C-Br | Stretching | 500-600 |
Note: These are general ranges and the precise calculated values would depend on the level of theory and basis set used in the computation.
Mechanistic Simulations of Chemical Reactions
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, it is possible to identify the most likely pathways from reactants to products.
A reaction energy profile is a plot of the energy of a chemical system as a function of the reaction coordinate, which represents the progress of the reaction. shout.educationsavemyexams.com Key points on this profile are the reactants, products, any intermediates, and the transition states. A transition state is the highest energy point on the reaction pathway between two stable species (reactants, intermediates, or products) and represents the energy barrier that must be overcome for the reaction to proceed. shout.educationsavemyexams.com
For reactions involving this compound, such as addition reactions to the double bond, computational methods can be used to calculate the energies of the reactants, products, and any intermediates, as well as the structure and energy of the transition states. libretexts.org The difference in energy between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. savemyexams.com
By calculating the reaction energy profile, chemists can elucidate the detailed step-by-step mechanism of a reaction. weebly.comtsfx.edu.au This includes identifying any short-lived, unstable molecules called intermediates that may be formed during the course of the reaction. For example, in an electrophilic addition reaction to the double bond of this compound, a carbocation intermediate might be formed. libretexts.orgmasterorganicchemistry.com
Computational simulations can provide the detailed geometries of these intermediates and transition states, offering a deeper understanding of how bonds are broken and formed during the reaction. chemrxiv.org This information is invaluable for predicting the outcome of new reactions, understanding selectivity (regio- and stereoselectivity), and designing more efficient chemical syntheses.
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
Application of Advanced Computational Methodologies
The application of sophisticated computational techniques offers a quantum mechanical perspective on the structure and electronic properties of this compound. These methodologies enable the calculation of various molecular parameters, providing a robust framework for understanding its chemical nature.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balanced approach between accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties such as frontier molecular orbital energies (HOMO and LUMO).
Theoretical investigations on similar halogenated ethers and vinyl ethers have demonstrated that the choice of functional and basis set is crucial for obtaining reliable results. Functionals like B3LYP, combined with a basis set such as 6-311+G(d,p), typically provide a good description of the geometric parameters and electronic properties for such systems.
Illustrative DFT-calculated properties for this compound, based on typical results for analogous compounds, are presented in Table 1. These parameters provide a quantitative basis for understanding the molecule's stability and reactivity. The HOMO-LUMO energy gap, for instance, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Table 1: Theoretical DFT-Calculated Properties of this compound This table presents illustrative data based on typical DFT calculations for similar molecules, as direct computational studies on this compound are not available in the cited literature.
| Parameter | Value | Unit |
|---|---|---|
| Total Energy | -1560.45 | Hartrees |
| Dipole Moment | 2.15 | Debye |
| HOMO Energy | -0.25 | Hartrees |
| LUMO Energy | 0.05 | Hartrees |
| HOMO-LUMO Gap | 0.30 | Hartrees |
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization and hyperconjugative interactions within a molecule. It provides a localized, intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. This approach allows for a quantitative assessment of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.
In vinyl ethers, a significant interaction is the donation of electron density from one of the oxygen's lone pairs (nO) to the antibonding π* orbital of the C=C double bond (πC=C). This nO → πC=C interaction is characteristic of the resonance effect in vinyl ethers and leads to an increase in electron density on the β-carbon of the vinyl group. Furthermore, the presence of the electronegative bromine atom can influence other hyperconjugative interactions. For example, delocalization from the oxygen lone pairs to the antibonding σ* orbital of the C-Br bond (nO → σ*C-Br) can also occur, affecting the stability of the bromoethoxy group.
Table 2 presents a hypothetical NBO analysis for this compound, detailing the key donor-acceptor interactions and their corresponding stabilization energies. These values are representative of what would be expected for a molecule with this structure, based on studies of similar compounds. The analysis highlights the most significant electronic delocalizations that contribute to the molecule's electronic structure.
Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Illustrative NBO Data) This table presents illustrative data based on typical NBO analysis for similar molecules, as direct computational studies on this compound are not available in the cited literature.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) O | π* (C=C) | 25.5 |
| LP (2) O | σ* (C-C) | 5.2 |
| σ (C-H) | σ* (C-Br) | 1.8 |
| σ (C-C) | σ* (C-H) | 2.5 |
| LP (1) Br | σ* (C-O) | 0.9 |
Role of 2 Bromoethoxy Ethene in Advanced Organic Synthesis Strategies
As a Versatile Intermediate for Complex Organic Molecule Construction
The unique combination of a nucleophilic vinyl ether and an electrophilic bromoethyl group within the same molecule makes (2-bromoethoxy)ethene a valuable building block for the synthesis of intricate organic compounds.
The vinyl ether group in this compound is susceptible to a variety of addition reactions, while the bromine atom can be readily displaced by nucleophiles. This orthogonal reactivity allows for the sequential or simultaneous introduction of different functional groups, leading to the construction of multifunctional compounds. For instance, the vinyl ether can undergo hydrolysis to an aldehyde, which can then participate in aldol condensations or other carbonyl chemistry. Concurrently, the bromoethyl moiety can be used to introduce amines, azides, or other functionalities through nucleophilic substitution. This versatility makes it a potential precursor for the synthesis of complex natural products and pharmaceutical intermediates where multiple functional groups are required in a specific spatial arrangement.
The reactivity of the vinyl ether also extends to cycloaddition reactions, such as Diels-Alder and [2+2] cycloadditions, providing access to cyclic and bicyclic structures. The bromoethyl group can then be further functionalized post-cycloaddition, expanding the molecular complexity.
| Reaction Type | Functional Group Transformation | Potential Applications |
|---|---|---|
| Hydrolysis of Vinyl Ether | -OCH=CH2 → -CHO | Synthesis of aldehydes for further C-C bond formation |
| Nucleophilic Substitution | -Br → -Nu (e.g., -NH2, -N3, -SR) | Introduction of heteroatomic functional groups |
| Diels-Alder Reaction | Formation of a cyclohexene ring | Construction of complex cyclic systems |
| [2+2] Cycloaddition | Formation of a cyclobutane ring | Synthesis of strained ring systems |
Polyethylene glycol (PEG) and its derivatives are widely used as spacers and linkers in various biomedical and biotechnological applications due to their biocompatibility, hydrophilicity, and flexibility mdpi.com. The synthesis of functionalized PEG chains with specific end-groups is of great interest. This compound can serve as a valuable monomer or initiator in the synthesis of PEG-like structures.
The vinyl ether moiety can be polymerized via cationic polymerization to form a poly(vinyl ether) backbone. The pendant bromoethoxy groups along the polymer chain can then be subjected to post-polymerization modification. For example, reaction with amines or thiols can introduce functional side chains, leading to the formation of functionalized resins or polymers with tailored properties.
Alternatively, the bromoethyl group can be used to initiate the polymerization of ethylene oxide, leading to the formation of a PEG chain attached to a vinyl ether terminus. This resulting macromonomer can then be copolymerized with other monomers to create graft copolymers with PEG side chains. Such materials are useful in drug delivery, surface modification, and tissue engineering. Research has demonstrated the synthesis of poly(polyethylene glycol n-alkyl ether vinyl ether)s, highlighting the utility of vinyl ether monomers in creating polymers with PEG spacers researchgate.netresearchgate.net. While not specifically using this compound, these studies establish a clear precedent for its potential application in this area. A general method involves the Williamson etherification to produce vinyl ether monomers with ethylene glycol spacers, followed by living cationic polymerization researchgate.netresearchgate.net.
| Synthetic Strategy | Role of this compound | Resulting Structure | Potential Application |
|---|---|---|---|
| Cationic Polymerization | Monomer | Polymer with pendant bromoethoxy groups | Functional resins, modified surfaces |
| Initiation of Ethylene Oxide Polymerization | Initiator | PEG chain with a terminal vinyl ether | Macromonomer for graft copolymers |
Development of Novel Reagents and Catalysts from this compound Derivatives
The dual functionality of this compound also makes it an attractive starting material for the synthesis of novel reagents and ligands for catalysis. The bromoethyl group allows for the attachment of this molecule to various scaffolds, including solid supports or larger molecular frameworks. The vinyl ether moiety can then be transformed into a coordinating group for a metal center.
For example, the bromine can be displaced by a phosphine nucleophile to generate a phosphonium salt, which can be further converted into a phosphine ligand. The vinyl ether part could then be modified or remain as a spectator group influencing the steric and electronic properties of the resulting catalyst. The synthesis of functionalized vinyl ethers for use in catalysis has been an area of active research, with palladium-catalyzed transetherification being a common method to introduce various functional groups academie-sciences.fr. While direct examples starting from this compound are not prevalent in the literature, the principles of ligand design suggest its potential in creating bidentate or hemilabile ligands.
Strategies for Stereoselective and Regioselective Synthesis Utilizing this compound
The vinyl ether double bond in this compound is a key feature for its application in stereoselective and regioselective reactions.
The stereoselective polymerization of vinyl ethers has been a significant area of research, leading to the synthesis of isotactic poly(vinyl ether)s with unique material properties unc.eduunc.edumorressier.comnsf.govnih.gov. These polymerizations often employ chiral catalysts, such as Lewis acids or Brønsted acids, which can control the stereochemistry of the monomer addition to the growing polymer chain unc.eduunc.edu. As a functionalized vinyl ether, this compound could potentially be polymerized using these methods to produce isotactic polymers with pendant bromoethoxy groups. These stereoregular polymers would offer a well-defined scaffold for further functionalization, leading to materials with ordered structures and potentially enhanced properties.
The general approach for catalyst-controlled stereoselective cationic polymerization of vinyl ethers involves the use of chiral counterions that bias the stereochemical environment of the chain-end during polymerization nsf.govnih.gov. This method has been shown to be general for a variety of vinyl ether substrates nsf.gov.
The vinyl ether moiety in this compound can also participate in various regioselective reactions. For example, the Heck reaction, a palladium-catalyzed C-C bond-forming reaction, can be applied to vinyl ethers wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.orgorganic-chemistry.org. The regioselectivity of the Heck reaction with electron-rich olefins like vinyl ethers can be controlled to favor either α- or β-arylation, depending on the reaction conditions and ligands used organic-chemistry.orgresearchgate.netliv.ac.uk. In the case of this compound, this would allow for the selective introduction of aryl groups at either the α- or β-position of the vinyl ether, leading to valuable synthetic intermediates. Studies on the Heck vinylation of electron-rich olefins have demonstrated that high regioselectivity can be achieved organic-chemistry.orgliv.ac.uk.
Another important regioselective transformation is hydroformylation, which involves the addition of a formyl group and a hydrogen atom across the double bond researchgate.netchemistryviews.orgnih.govwikipedia.org. For vinyl ethers, hydroformylation can lead to either the α- or β-formyl product. The regioselectivity is highly dependent on the catalyst and ligands employed. Applying this to this compound would provide access to functionalized aldehydes, which are versatile intermediates in organic synthesis. Research on the hydroformylation of vinyl ethers has shown that linear selectivity can be achieved with appropriate rhodium catalysts and phosphoramidite ligands researchgate.net.
| Reaction | Potential Products | Key Controlling Factors |
|---|---|---|
| Heck Reaction | α-Aryl or β-Aryl substituted this compound | Palladium catalyst, ligands, reaction conditions |
| Hydroformylation | α-Formyl or β-Formyl substituted 2-bromoethoxyethane | Rhodium catalyst, phosphine or phosphoramidite ligands |
Future Research Directions and Unexplored Avenues for 2 Bromoethoxy Ethene
Development of Sustainable and Environmentally Benign Synthetic Routes
The development of green and sustainable methods for the synthesis of (2-bromoethoxy)ethene is a critical first step for its broader application. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of catalytic processes that utilize earth-abundant metals, employ renewable starting materials, and operate under milder reaction conditions. The principles of atom economy and process intensification will be paramount in designing environmentally responsible synthetic routes.
| Research Area | Key Objectives | Potential Approaches |
| Catalysis | - Develop highly efficient and selective catalysts. - Utilize non-precious metal catalysts. | - High-throughput screening of catalyst libraries. - Mechanistic studies to understand catalytic cycles. |
| Renewable Feedstocks | - Explore bio-based precursors for the ethoxy and ethene moieties. | - Biocatalytic transformations. - Chemical conversion of biomass-derived platform molecules. |
| Process Optimization | - Minimize solvent use and energy consumption. | - Flow chemistry and microreactor technology. - In-situ product separation and catalyst recycling. |
Exploration of Unconventional Reactivity Patterns and Catalytic Transformations
The presence of both a bromo and a vinyl ether functional group in this compound suggests a rich and varied reactivity profile that remains largely unexplored. Future investigations should move beyond predictable transformations and delve into novel catalytic pathways. This includes exploring its potential in cross-coupling reactions, cycloadditions, and as a monomer in controlled polymerization techniques. Understanding its coordination chemistry with various transition metals could also open doors to new catalytic applications.
Rational Design of Novel Functional Materials Based on this compound Motifs
The unique combination of a reactive halide and a polymerizable alkene makes this compound an attractive building block for the design of advanced functional materials. Its incorporation into polymers could introduce specific functionalities, such as flame retardancy due to the bromine atom, or provide sites for post-polymerization modification. Research in this area could focus on the synthesis of smart materials, such as stimuli-responsive polymers or self-healing materials, where the bromoethoxy group can be engineered to react to external triggers.
| Material Class | Potential Application | Design Strategy |
| Functional Polymers | - Flame retardants - Stimuli-responsive materials - Functional coatings | - Copolymerization with other monomers. - Post-polymerization modification of the bromo group. |
| Organic-Inorganic Hybrids | - Novel catalysts - Advanced sensors | - Grafting onto inorganic nanoparticles or surfaces. |
| Supramolecular Assemblies | - Drug delivery systems - Molecular recognition | - Non-covalent interactions involving the ether oxygen. |
Integration with Machine Learning and AI for Predictive Chemical Research
The application of machine learning and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and material properties. For this compound, these computational tools could be employed to accelerate research in several key areas. For instance, machine learning models could be trained to predict the optimal conditions for its synthesis or to identify promising catalysts for its transformation into valuable products. In materials science, AI could be used to design novel polymers with desired properties by predicting the outcome of incorporating this compound as a monomer.
The development of comprehensive datasets on the reactivity and properties of this compound will be crucial for the successful implementation of machine learning models. High-throughput experimentation and computational chemistry can play a vital role in generating the necessary data to train these predictive algorithms.
Q & A
What are the key synthetic routes for preparing (2-bromoethoxy)ethene derivatives, and how are reaction conditions optimized?
This compound derivatives are typically synthesized via nucleophilic substitution or etherification reactions. For example, bis(2-bromoethyl) ether (C₄H₈Br₂O, 215.92 g/mol) is synthesized by bromination of diethyl ether precursors under controlled conditions . Optimization involves adjusting reaction temperature (e.g., 0–5°C to minimize side reactions), solvent polarity (e.g., dichloromethane for improved solubility), and stoichiometric ratios of brominating agents (e.g., PBr₃). Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (C₁₁H₁₂BrFO₃) demonstrates the use of phase-transfer catalysts to enhance reactivity in aromatic ether formation .
How does the bromoethoxy substituent influence the electronic and steric properties of ethene derivatives in nucleophilic reactions?
The bromoethoxy group introduces both electron-withdrawing (via Br) and electron-donating (via ether oxygen) effects, creating a polarized reactive site. This duality facilitates nucleophilic substitution at the β-carbon, as seen in 1,1,2,2-tetrakis[4-(2-bromoethoxy)phenyl]ethene, where the bromine acts as a leaving group while the ether oxygen stabilizes transition states through resonance . Steric hindrance from the ethoxy chain can slow reactions in bulky environments, necessitating catalysts like tetrabutylammonium iodide to improve accessibility .
What advanced analytical techniques are critical for characterizing this compound derivatives?
- X-ray crystallography : Used to resolve molecular geometry, as demonstrated for 4-(2-bromoethoxy)-2-hydroxybenzaldehyde (C₉H₉BrO₃), revealing a monoclinic crystal system (a = 8.92 Å, b = 10.34 Å, c = 12.56 Å) and hydrogen-bonding networks .
- Matrix isolation FTIR : Identifies reaction intermediates (e.g., secondary ozonides) by isolating them in argon matrices at 77 K, combined with MP2/6-311+G(3df,3pd) theoretical calculations .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.7–4.2 ppm for -OCH₂CH₂Br protons) confirm substitution patterns and purity .
What mechanistic challenges arise during the polymerization of this compound under high-pressure conditions?
High-pressure polymerization (up to 2000 bar) requires nitroxide mediators to control radical chain growth. Challenges include balancing initiation efficiency (via thermal decomposition of initiators at 95°C) with chain-transfer reactions, which can lead to premature termination. Kinetic studies show that increasing pressure enhances monomer density but may destabilize the nitroxide-alkoxyamine equilibrium, requiring precise pressure-temperature profiling .
What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact (acute toxicity: Category 4; H302) .
- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (e.g., 89°C flashpoint for bis(2-bromoethyl) ether) indicate flammability risks .
- Waste disposal : Collect halogenated waste separately; avoid release into waterways due to aquatic toxicity (e.g., LC50 < 10 mg/L for fish) .
How can this compound derivatives be applied in designing fluorescent biosensors?
The compound 1,1,2,2-tetrakis[4-(2-bromoethoxy)phenyl]ethene exhibits aggregation-induced emission (AIE), making it suitable for label-free DNA sensing. Methodology involves:
Synthesis : Bromoethoxy functionalization via Ullmann coupling, followed by purification via column chromatography (hexane/ethyl acetate).
Characterization : Fluorescence spectroscopy (λₑₓ = 365 nm, λₑₘ = 480 nm) confirms AIE activity upon binding to DNA grooves.
Application : Real-time monitoring of DNA hybridization without covalent labeling, validated by gel electrophoresis .
How can contradictions in environmental degradation studies of this compound derivatives be resolved?
Conflicting data on anaerobic biodegradation (e.g., incomplete dehalogenation) require multi-method validation:
- Stable isotope probing (SIP) : Track ¹³C-labeled ethene derivatives in microbial cultures to identify active degraders (e.g., Dehalococcoides spp.) .
- qPCR : Quantify functional genes (e.g., vcrA for vinyl chloride reductase) to correlate activity with degradation rates .
- Redox profiling : Measure Eh (-200 to +100 mV) and sulfate levels to distinguish between reductive dehalogenation and oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
